Cas no 859664-83-8 (8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one)

8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one Chemical and Physical Properties
Names and Identifiers
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- 8-(5-chloro-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one
- 8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one
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- Inchi: 1S/C18H9ClO5/c19-10-1-2-13-9(3-10)4-14(23-13)12-6-18(20)24-15-7-17-16(5-11(12)15)21-8-22-17/h1-7H,8H2
- InChI Key: FWIHJRABBUAFHA-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC3OCOC=3C=C2C(C2=CC3=CC(Cl)=CC=C3O2)=C1
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0907-20mg |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3385-0907-30mg |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3385-0907-5μmol |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0907-5mg |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0907-25mg |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3385-0907-20μmol |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0907-50mg |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3385-0907-10μmol |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0907-2mg |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
A2B Chem LLC | BA65216-10mg |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one |
859664-83-8 | 10mg |
$291.00 | 2024-04-19 |
8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one
Professional Introduction to Compound with CAS No. 859664-83-8 and Product Name: 8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one
The compound identified by the CAS number 859664-83-8 and the product name 8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound, featuring a complex fused ring system, has garnered attention due to its unique structural and functional properties. The molecular architecture of this compound includes a benzofuran moiety linked to a chromene core, with a chloro substituent at the 5-position of the benzofuran ring. Such structural features are often associated with enhanced biological activity, making this compound a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential applications in drug discovery and therapeutic interventions. The 8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one structure is particularly intriguing due to its ability to interact with biological targets in multiple ways. The presence of both electron-donating and electron-withdrawing groups within its framework allows for diverse pharmacological effects. This compound’s dual functionality makes it a valuable scaffold for designing molecules that can modulate various biological pathways simultaneously.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The benzofuran and chromene moieties are well-known for their role in bioactive molecules, often contributing to properties such as binding affinity and metabolic stability. The chloro substituent at the 5-position of the benzofuran ring further enhances its reactivity, enabling further derivatization to produce analogs with tailored properties. Such modifications can be crucial in optimizing drug candidates for efficacy and safety profiles.
Recent studies have highlighted the importance of heterocyclic compounds in addressing various therapeutic challenges. For instance, derivatives of benzofuran and chromene have shown promise in treating conditions such as inflammation, cancer, and neurodegenerative diseases. The 8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one compound embodies these characteristics, making it a subject of intense research interest. Researchers are exploring its interactions with enzymes and receptors that play pivotal roles in disease mechanisms.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated transformations, have been employed to construct the complex fused ring system efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of innovative approaches in drug development.
The pharmacological evaluation of 8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one has revealed several interesting properties that warrant further investigation. Preliminary data suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses. Additionally, its ability to cross cell membranes suggests potential applications in drug delivery systems designed for targeted therapy. These findings align with broader trends in pharmaceutical research aimed at developing molecules that can interact selectively with disease-causing targets.
In conclusion, the compound with CAS No. 859664-83-8 represents a significant contribution to the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset for ongoing research efforts aimed at developing novel therapeutic agents. As our understanding of biological pathways continues to evolve, compounds like 8-(5-chloro-1-benzofuran-2-yl)-2H,6H-1,3dioxolo4,5-gchromen-6-one will play an increasingly important role in addressing complex medical challenges.
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